Cas no 1956386-13-2 (6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one)
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Chemical and Physical Properties
Names and Identifiers
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- 5'-fluoro-4-hydroxy-1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one
- 6'-FLUORO-4-HYDROXYSPIRO[CYCLOHEXANE-1,2'-INDEN]-1'(3'H)-ONE
- 1956386-13-2
- 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one
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- Inchi: 1S/C14H15FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7,11,16H,3-6,8H2
- InChI Key: YXEYHSOVZVGAEA-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C1(C2)CCC(CC1)O)=O
Computed Properties
- Exact Mass: 234.10560788g/mol
- Monoisotopic Mass: 234.10560788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM212959-1g |
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one |
1956386-13-2 | 97% | 1g |
$669 | 2021-08-04 | |
| Chemenu | CM212959-1g |
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one |
1956386-13-2 | 97% | 1g |
$*** | 2023-03-30 |
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one: A Comprehensive Overview
The compound with CAS No 1956386-13-2, known as 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one, is a complex organic molecule with a unique spiro structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug discovery and material science. The spiro structure in the molecule refers to the arrangement where two rings are joined by a single atom, creating a unique three-dimensional conformation that can influence its chemical reactivity and biological activity.
Recent studies have highlighted the importance of fluorine substitution in organic compounds, particularly in the context of medicinal chemistry. The presence of a fluorine atom at the 6' position of the inden ring in this compound suggests that it may exhibit enhanced stability and bioavailability compared to its non-fluorinated counterparts. Additionally, the hydroxyl group at the 4-position of the cyclohexane ring introduces hydrophilic properties, which could be advantageous in drug design for improving solubility and targeting specific biological pathways.
The synthesis of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one involves a multi-step process that typically includes Friedel-Crafts alkylation, spirocyclization, and fluorination reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of transition metal catalysts such as palladium(II) acetate has been shown to significantly enhance the efficiency of spirocyclization reactions.
In terms of biological activity, this compound has been tested in vitro for its potential as an anti-inflammatory agent. Preliminary results indicate that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, computational studies using molecular docking techniques have revealed that the spiro structure allows for favorable interactions with COX binding sites, suggesting a promising avenue for further research.
The structural uniqueness of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one also makes it a valuable substrate for exploring supramolecular chemistry. Its ability to form hydrogen bonds due to the hydroxyl group and potential π–π interactions due to the aromatic rings makes it a candidate for self-assembling systems. Such systems have applications in nanotechnology and drug delivery mechanisms.
From an environmental perspective, researchers have investigated the biodegradation potential of this compound under various conditions. Results suggest that it undergoes slow degradation under aerobic conditions, highlighting the need for careful disposal practices to minimize environmental impact.
In conclusion, 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a versatile compound with significant potential in multiple fields. Its unique structure, incorporating both fluorine substitution and a spiro system, positions it as an important molecule for future research and development in drug discovery and materials science.
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